![molecular formula C15H19N3O2 B2543907 5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574545-84-8](/img/structure/B2543907.png)
5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a derivative of the pyrido[2,1-b]quinazoline class, which has been extensively studied for its antiallergy properties. This class of compounds has shown promise in the treatment of allergic reactions by inhibiting the release of mediators responsible for allergy symptoms.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with a similar core structure, was synthesized through structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid, resulting in a prototype with significant oral antiallergy activity . Another related compound, 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid, was prepared and evaluated for its antiallergy properties, showing superior activity compared to known antiallergy agents . These studies suggest that the synthesis of 5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide would likely involve similar strategies, focusing on the modification of the pyrido[2,1-b]quinazoline core to enhance antiallergy activity.
Molecular Structure Analysis
The molecular structure of pyrido[2,1-b]quinazoline derivatives has been analyzed using X-ray diffraction techniques. For example, the crystal structure of 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline revealed that the compound crystallizes in the monoclinic system, with specific unit cell parameters and exhibits intra- and intermolecular interactions . This information is crucial for understanding the molecular conformation and potential interaction sites of the compound, which can influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of pyrido[2,1-b]quinazoline derivatives can be complex. For instance, bromination of a related compound, ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, resulted in the formation of both expected and unexpected brominated products . This suggests that the chemical reactions involving the pyrido[2,1-b]quinazoline core can lead to a variety of products, which may have implications for the synthesis and optimization of compounds like 5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,1-b]quinazoline derivatives are closely related to their antiallergy activity. For example, the oral activity of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate was attributed to its ester moiety, which is preferred for oral activity . Additionally, the development of a radioimmunoassay for 2-methoxy-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid allowed for the determination of plasma concentrations in humans, which is essential for understanding the pharmacokinetics of these compounds . These studies highlight the importance of physical and chemical properties in the development and clinical use of antiallergy agents.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-17-12-9-10(14(16)19)6-7-11(12)15(20)18-8-4-3-5-13(17)18/h6-7,9,13H,2-5,8H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVYXOGONRBQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

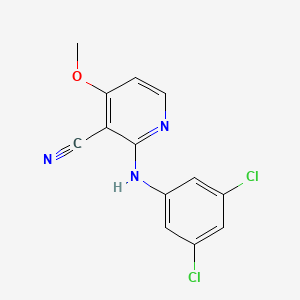
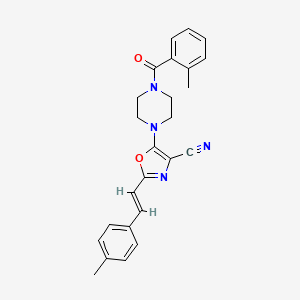
![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2543827.png)
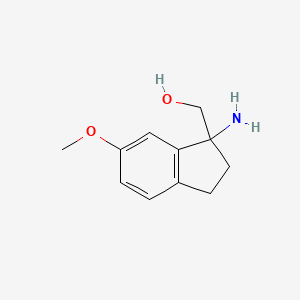
![(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B2543831.png)

![2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide](/img/structure/B2543835.png)
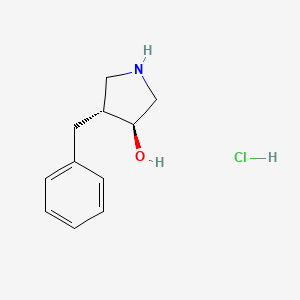
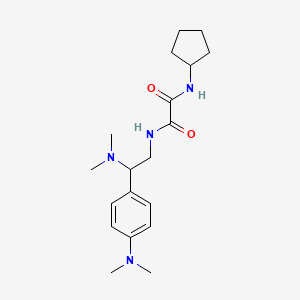
![1-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2543841.png)
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)
![Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B2543844.png)
![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)
![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)